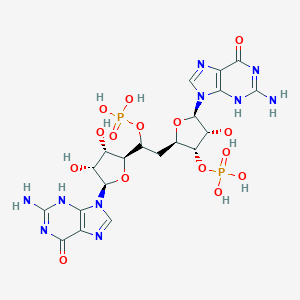
Diguanylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Diguanylic acid is a complex organic molecule. It is characterized by its multiple hydroxyl groups, amino groups, and phosphate groups, making it a significant compound in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base, followed by the formation of the sugar-phosphate backbone. The reaction conditions typically involve the use of protecting groups to ensure the selective reaction of functional groups. Common reagents include phosphoramidites, which are used in the phosphorylation step, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, often involving automated synthesizers for the stepwise addition of nucleotides. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the amino groups can produce primary amines.
科学的研究の応用
Role in Bacterial Physiology
C-di-GMP as a Second Messenger
Cyclic diguanylic acid functions as a second messenger in various bacterial species, regulating critical physiological processes. It influences the transition between motility and biofilm formation, which is crucial for bacterial survival in diverse environments. For instance, studies have shown that c-di-GMP levels directly correlate with biofilm development, impacting the virulence of pathogens like Pseudomonas aeruginosa and Salmonella typhimurium .
Biofilm Formation
Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective extracellular matrix. The presence of c-di-GMP is pivotal in biofilm formation; bacteria with elevated levels of this compound exhibit increased biofilm production and reduced motility . This characteristic makes targeting c-di-GMP signaling pathways a promising strategy for developing antibiofilm therapies.
Therapeutic Applications
Antibiotic Resistance
One of the most pressing challenges in modern medicine is antibiotic resistance, particularly associated with biofilm-forming bacteria. C-di-GMP's role in enhancing biofilm resilience suggests that modulation of its signaling pathways could lead to innovative treatments for infections resistant to conventional antibiotics . Research indicates that inhibiting c-di-GMP synthesis or signaling could reduce biofilm formation and restore antibiotic efficacy against resistant strains .
Vaccine Adjuvant
Recent studies have identified c-di-GMP as an effective vaccine adjuvant. Its ability to act as a danger signal enhances immune responses when combined with vaccines, potentially improving their effectiveness against various pathogens . This application highlights c-di-GMP's dual role in both microbial physiology and immunology.
Table 1: Summary of Key Studies on this compound Applications
| Study | Focus | Findings |
|---|---|---|
| Ross et al. (1987) | Discovery | First identification of c-di-GMP as a second messenger in bacteria. |
| Hall & Lee (2017) | Biofilm | Established link between c-di-GMP levels and bacterial biofilm formation. |
| Mano et al. (2007) | Synthesis | Developed cyclic-dGpGp analogs showing moderate suppression of biofilm formation. |
| Rabin et al. (2015) | Antibiotic Resistance | Highlighted the role of biofilms in enhancing antibiotic resistance; proposed targeting c-di-GMP pathways as a solution. |
| Tsiry et al. (2015) | Immunology | Demonstrated c-di-GMP's potential as a vaccine adjuvant by enhancing immune responses. |
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): Lacks the hydroxyl groups present in the sugar moiety.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct biochemical properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
特性
CAS番号 |
17332-09-1 |
|---|---|
分子式 |
C20H26N10O15P2 |
分子量 |
708.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C20H26N10O15P2/c21-19-25-13-6(15(34)27-19)23-2-29(13)17-9(32)8(31)11(43-17)5(44-46(36,37)38)1-4-12(45-47(39,40)41)10(33)18(42-4)30-3-24-7-14(30)26-20(22)28-16(7)35/h2-5,8-12,17-18,31-33H,1H2,(H2,36,37,38)(H2,39,40,41)(H3,21,25,27,34)(H3,22,26,28,35)/t4-,5?,8+,9-,10-,11-,12-,17-,18-/m1/s1 |
InChIキー |
GWPHQANIBIHXEA-KLZCPPQDSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N |
同義語 |
GpGp |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















